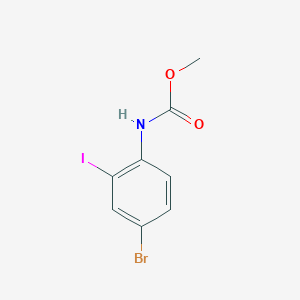

Methyl 4-bromo-2-iodophenylcarbamate

Katalognummer B8299317

Molekulargewicht: 355.95 g/mol

InChI-Schlüssel: OVTSHYPXQRTQHI-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06610685B2

Procedure details

A suspension of 3.350 g (0.0048 mol) bis-(triphenylphosphine)-palladium(II)dichloride and 1.90 g (0.010 mol) copper(I)iodide in 500 mL triethylamine was heated to reflux for 30 min. The mixture was cooled to room temperature and 190 g (0.534 mol) (4-bromo-2-iodo-phenyl)-carbamic acid methyl ester and 66.462 mL 5-chloro-1-pentyne (65 g, 0.634 mol) were added. The mixture was heated to reflux. When a temperature of 70° C. was reached, a strong exothermic reaction was observed leading to vigorous reflux! A thick suspension formed. Refluxing was continued for 15 min. The mixture was cooled to room temperature and diluted with 500 mL ethyl acetate. The solids were removed by filtration and the filter cake was washed with ca. 200 mL ethyl acetate. The filtrate was concentrated under aspirator vacuum, taken up in 500 mL ethyl acetate and washed successively with 10% citric acid solution, 10% sodium thiosulfate solution, 10% sodium bicarbonate solution and brine. The aqueous phases were re-extracted with ethyl acetate. The combined organic phases were dried over magnesium sulfate. To the solution was added 200 mL dimethylsulfoxide and the mixture concentrated under aspirator vacuum. Remaining ethyl acetate was removed under high vacuum. The resulting dimethylsulfoxide solution was added to a suspension of 70 g lithium hydroxide monohydrate in 120 mL water and 1000 mL dimethylsulfoxide. The resulting suspension was heated to 80° C. for 2 h. The mixture was cooled to room temperature and 1500 mL of ice water and 600 mL dichloromethane were added. The pH was adjusted to 6 by addition of 25% hydrochloric acid. The phases were separated and the organic phase was washed with half concentrated brine. The aqueous phases were extracted with 200 mL dichloromethane. The combined organic phases were diluted to a volume of 2000 mL with n-hexane. The resulting solution was filtered over 1 kg silica gel with hexane: dichloromethane=2: 1. The product fractions were combined and concentrated under aspirator vacuum, whereby crystallisation occurred to yield 95 g white crystals. (HPLC 100%). The mother liquor was evaporated to afford a second crop [7.2 g, 87% purity by HPLC) which was recrystallised to furnish a further 6 g (100% purity by HPLC) Total yield: 101 g (80%) of the title compound as white crystals, m.p.: 78.7-79.4° C.

Quantity

190 g

Type

reactant

Reaction Step One

Name

bis-(triphenylphosphine)-palladium(II)dichloride

Quantity

3.35 g

Type

catalyst

Reaction Step Three

Name

copper(I)iodide

Quantity

1.9 g

Type

catalyst

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

CO[C:3](=O)[NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1I.Cl[CH2:15][CH2:16][CH2:17]C#C.[CH2:20](N(CC)CC)C>C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[Br:11][C:8]1[CH:9]=[CH:10][C:5]2[N:4]3[CH2:15][CH2:16][CH2:17][C:3]3=[CH:20][C:6]=2[CH:7]=1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

190 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(NC1=C(C=C(C=C1)Br)I)=O

|

|

Name

|

|

|

Quantity

|

66.462 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC#C

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

bis-(triphenylphosphine)-palladium(II)dichloride

|

|

Quantity

|

3.35 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

|

|

Name

|

copper(I)iodide

|

|

Quantity

|

1.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a strong exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A thick suspension formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with ca. 200 mL ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under aspirator vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with 10% citric acid solution, 10% sodium thiosulfate solution, 10% sodium bicarbonate solution and brine

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phases were re-extracted with ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases were dried over magnesium sulfate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the solution was added 200 mL dimethylsulfoxide

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture concentrated under aspirator vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remaining ethyl acetate was removed under high vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting dimethylsulfoxide solution was added to a suspension of 70 g lithium hydroxide monohydrate in 120 mL water and 1000 mL dimethylsulfoxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting suspension was heated to 80° C. for 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1500 mL of ice water and 600 mL dichloromethane were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pH was adjusted to 6 by addition of 25% hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with half concentrated brine

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phases were extracted with 200 mL dichloromethane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined organic phases were diluted to a volume of 2000 mL with n-hexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered over 1 kg silica gel with hexane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under aspirator vacuum, whereby crystallisation

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=2C=C3N(C2C=C1)CCC3

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 95 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |